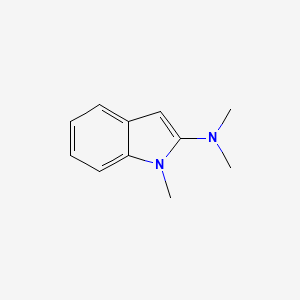

N,N,1-Trimethyl-1H-indol-2-amine

Description

N,N,1-Trimethyl-1H-indol-2-amine is a substituted indole derivative featuring a dimethylated amine at position 2 and a methyl group at position 1 of the indole core. Its molecular formula is C₁₁H₁₅N₂, with a calculated molecular weight of 175.25 g/mol. For example, describes dimethylation of an indole-based amine using formaldehyde and sodium cyanoborohydride, a process that could be adapted for synthesizing this compound .

Properties

IUPAC Name |

N,N,1-trimethylindol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-12(2)11-8-9-6-4-5-7-10(9)13(11)3/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPJBSMOROCDDIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20540034 | |

| Record name | N,N,1-Trimethyl-1H-indol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53541-63-2 | |

| Record name | N,N,1-Trimethyl-1H-indol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of N,N,1-Trimethyl-1H-indol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of azobisisobutyronitrile (AIBN) and hypophosphorous acid in the presence of triethylamine under reflux conditions in 1-propanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

N,N,1-Trimethyl-1H-indol-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N,N,1-Trimethyl-1H-indol-2-amine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

Biology: Indole derivatives, including this compound, have shown potential in biological studies due to their ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of N,N,1-Trimethyl-1H-indol-2-amine involves its interaction with specific molecular targets. The indole ring system allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the activation or inhibition of specific signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural and molecular differences between N,N,1-Trimethyl-1H-indol-2-amine and its analogs:

Key Observations :

- Substitution Position : Methyl groups at position 1 (indole nitrogen) and N,N-dimethylation at position 2 distinguish the target compound from analogs like N-methyl-1H-indol-2-amine (single methyl) or 2,3,4-trimethyl-1H-indol-6-amine (multiple ring substitutions).

- Molecular Weight : Bulkier substituents (e.g., phenyl or propargyl groups) increase molecular weight and may influence bioavailability or receptor binding.

- Antimicrobial Activity: reports 5-(1H-indol-3-ylmethyl)-N-substituted thiadiazol-2-amine derivatives with 70–85% inhibition against C. albicans and S. aureus .

Pharmacological Implications

- Methylation and Bioactivity : N-Methylation generally enhances lipophilicity and CNS penetration, as seen in psychoactive tryptamines (). However, excessive bulk (e.g., phenyl groups in ) may reduce solubility .

- Position-Specific Effects : Substitutions at position 3 (e.g., ) versus position 2 (target compound) likely alter receptor binding profiles due to steric and electronic differences.

Q & A

Q. What synthetic routes are recommended for N,N,1-Trimethyl-1H-indol-2-amine, and how can reaction conditions be optimized?

Answer: Synthesis typically involves multi-step reactions starting from indole derivatives. Key steps include alkylation or reductive amination to introduce methyl groups. Catalysts like palladium or copper (e.g., for cross-coupling) and solvents such as DMF or toluene under inert atmospheres are critical for regioselectivity . Optimization involves adjusting reaction time, temperature, and stoichiometry. For example, methyl iodide (CH₃I) with cesium carbonate (Cs₂CO₃) as a base can enhance methylation efficiency. Purification via column chromatography or recrystallization ensures high purity .

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Answer: Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) is essential. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. For twinned crystals, SHELXL’s twin refinement tools (BASF parameter) can resolve overlapping reflections. Hydrogen bonding and packing interactions validate the methyl substitution pattern on the indole core .

Q. What analytical methods are suitable for purity assessment?

Answer: HPLC with UV detection (λ = 254–280 nm) using a C18 column and acetonitrile/water gradient separates impurities. LC-MS confirms molecular weight (e.g., [M+H]⁺ ion). ¹H/¹³C NMR in deuterated DMSO or CDCl₃ identifies methyl group multiplicity (e.g., singlet for N,N-dimethyl) and aromatic proton coupling patterns .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Answer: Systematic modification of substituents (e.g., replacing methyl with ethyl or halogen groups) evaluates steric and electronic effects. For example, bulkier substituents at the 1-position may hinder metabolic degradation. Computational docking (AutoDock Vina) predicts binding to targets like kinases or GPCRs. In vitro assays (e.g., IC₅₀ in cancer cell lines) validate SAR hypotheses .

Q. How should researchers address contradictions between in vitro and in vivo pharmacological data?

Answer: Discrepancies may arise from poor pharmacokinetics (e.g., low bioavailability). Perform ADME studies:

Q. What computational approaches predict the compound’s interaction with biological targets?

Answer: Molecular dynamics (MD) simulations (AMBER or GROMACS) model ligand-protein binding over 100–200 ns. Quantum mechanics/molecular mechanics (QM/MM) calculates electronic interactions (e.g., π-π stacking with aromatic residues). Free energy perturbation (FEP) quantifies binding affinity changes for methyl group modifications .

Q. How can researchers mitigate toxicity risks during preclinical development?

Answer:

- In vitro cytotoxicity: MTT assay in HEK293 or HepG2 cells.

- Genotoxicity: Ames test (bacterial reverse mutation) + micronucleus assay.

- hERG inhibition: Patch-clamp electrophysiology to assess cardiac risk.

Structure-toxicity trends (e.g., methyl groups reducing hERG binding vs. increasing hepatotoxicity) guide analog design .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis?

Answer: Chiral auxiliaries (e.g., Evans’ oxazolidinones) or catalysts (e.g., BINAP-Ru complexes) control stereochemistry. HPLC with chiral columns (Chiralpak AD-H) monitors enantiomeric excess (ee). Dynamic kinetic resolution (DKR) combines racemization and selective crystallization for >99% ee .

Data Analysis and Experimental Design

Q. How should conflicting crystallographic data be resolved?

Answer: For ambiguous electron density (e.g., disordered methyl groups):

Q. What statistical methods validate reproducibility in biological assays?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.